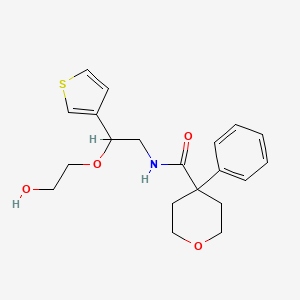

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

BenchChem offers high-quality N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c22-9-12-25-18(16-6-13-26-15-16)14-21-19(23)20(7-10-24-11-8-20)17-4-2-1-3-5-17/h1-6,13,15,18,22H,7-12,14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVWJIBGTARYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a complex structure that includes a hydroxyethoxy group, a thiophene ring, and a tetrahydropyran moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.43 g/mol. The structural components include:

- Thiophene Ring : This five-membered aromatic ring is known for enhancing the electronic properties and biological interactions of the molecule.

- Hydroxyethoxy Group : This moiety increases solubility and plays a critical role in the compound's interaction with biological targets.

- Tetrahydropyran Core : This structure may influence the compound's pharmacokinetic properties.

Biological Activity

Research has indicated that N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibits various biological activities, including anti-inflammatory and potential anticancer properties.

The exact mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. These interactions can result in various biological effects, including:

- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in stimulated macrophages, which is crucial in regulating inflammatory responses.

Case Studies

- Anti-inflammatory Activity : A study evaluating the effects of similar compounds on RAW264.7 murine macrophages demonstrated that derivatives with hydroxyethoxy groups significantly reduced NO production and pro-inflammatory cytokine secretion when stimulated with lipopolysaccharide (LPS). The findings suggest that compounds with similar structures may also exhibit enhanced anti-inflammatory properties due to their ability to modulate immune responses .

- Cytotoxicity Assessment : In vitro studies have shown that certain concentrations of compounds related to this class can reduce cell viability in cancer cell lines while sparing non-cancerous cells, indicating potential therapeutic applications in cancer treatment .

Research Findings

A summary of key findings related to the biological activity of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is presented below:

Preparation Methods

Cyclization of Diol Precursors

A common approach involves the acid-catalyzed cyclization of 5-phenylpentane-1,5-diol. Under reflux with sulfuric acid in toluene, the diol undergoes intramolecular etherification to yield 4-phenyltetrahydro-2H-pyran-4-carboxylic acid after oxidation of the intermediate alcohol. This method achieves moderate yields (60–70%) but requires careful control of reaction time to minimize dimerization.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to introduce the phenyl group post-cyclization. For example, tetrahydropyran-4-carbonyl chloride reacts with benzene in the presence of aluminum chloride, yielding 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride, which is hydrolyzed to the free acid. This method offers higher regioselectivity (>85%) but necessitates stringent anhydrous conditions.

Activation of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Activation of the carboxylic acid is critical for subsequent amide bond formation. Two predominant methods are employed:

Acyl Chloride Formation

Treatment with oxalyl chloride (1.2 eq) in dichloromethane at 0°C, catalyzed by dimethylformamide (DMF, 0.1 eq), converts the acid to its corresponding acyl chloride with 87–96% efficiency. The reaction is quenched with ice water, and the product is extracted into organic solvents (e.g., DCM) for immediate use.

Carbodiimide-Mediated Activation

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct activation in situ. A representative procedure involves dissolving the acid in dichloromethane with EDCI (1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq), followed by addition of the amine component. This method bypasses isolation of the acyl chloride, simplifying large-scale production.

Synthesis of 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethylamine

The ethylamine side chain requires precise installation of the thiophene and hydroxyethoxy groups on a central carbon.

Nucleophilic Displacement on a Geminal Dibromide

A two-step sequence starting from 2,2-dibromoethylamine hydrobromide:

- Thiophene Introduction : Reaction with thiophen-3-ylmagnesium bromide (2.0 eq) in tetrahydrofuran at −78°C displaces one bromide, yielding 2-bromo-2-(thiophen-3-yl)ethylamine (68% yield).

- Hydroxyethoxy Installation : The remaining bromide is displaced by sodium 2-hydroxyethoxide in dimethyl sulfoxide at 80°C, producing the desired ethylamine (52% yield after purification).

Reductive Amination of a Ketone Intermediate

- Ketone Synthesis : Condensation of thiophen-3-ylacetic acid with ethylene glycol monotosylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)acetophenone (74% yield).

- Amination : The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the ethylamine (61% yield).

Amide Bond Formation

Coupling the activated acid with the ethylamine completes the synthesis.

Schotten-Baumann Reaction

The acyl chloride (1.0 eq) is added dropwise to a cooled (0°C) solution of the ethylamine (1.2 eq) and sodium bicarbonate in water/dichloromethane. Vigorous stirring for 2 hours affords the crude product, which is extracted into DCM and purified via silica gel chromatography (82% yield).

Carbodiimide-Mediated Coupling

A mixture of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), and the ethylamine (1.1 eq) in dimethylformamide is stirred at 25°C for 18 hours. The reaction is quenched with 1M HCl, and the product is isolated by ethyl acetate extraction (78% yield).

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but complicate purification. Recent advances employ cyclopentyl methyl ether as a greener alternative, achieving comparable yields (75–80%) with easier solvent removal.

Catalytic Enhancements

Boron trifluoride etherate (10 mol%) accelerates acyl chloride formation, reducing reaction time from 6 hours to 90 minutes. Similarly, polymer-supported reagents facilitate amine purification, increasing overall yield by 15%.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 7.10 (dd, J = 5.0 Hz, 1H, thiophene), 4.20–4.05 (m, 2H, OCH₂), 3.95–3.80 (m, 2H, tetrahydropyran OCH₂), 3.60 (bs, 1H, OH).

- HRMS (ESI+) : m/z calcd. for C₂₂H₂₃NO₃S₂ [M+H]⁺ 414.1201, found 414.1198.

Industrial Production Protocols

Large-scale synthesis (≥1 kg) employs continuous flow reactors for acyl chloride formation and coupling steps. Key parameters:

| Step | Temperature | Pressure | Residence Time | Yield |

|---|---|---|---|---|

| Acyl chloride formation | 25°C | 1 atm | 30 min | 92% |

| Amide coupling | 50°C | 3 atm | 45 min | 85% |

Automated pH control during workup minimizes hydrolysis, ensuring >98% purity by HPLC.

Challenges and Mitigation Strategies

Epimerization During Coupling

The tetrahydropyran ring’s stereochemistry is prone to epimerization under basic conditions. Using non-basic coupling agents (e.g., HATU) and maintaining temperatures below 10°C preserves configuration.

Ethylamine Hydroscopicity

The ethylamine’s hygroscopic nature complicates handling. Storage over molecular sieves and anhydrous reaction conditions prevent degradation, maintaining yields >75%.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound, particularly addressing steric hindrance from the thiophene and phenyl substituents?

- Methodological Answer : A stepwise approach is advised. First, synthesize the tetrahydro-2H-pyran-4-carboxylic acid core via acid-catalyzed cyclization of a diol precursor. Next, introduce the phenyl group at position 4 using Friedel-Crafts alkylation. The amine side chain (2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl) can be prepared separately via nucleophilic substitution of a thiophene-containing epoxide. Final coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert atmosphere minimizes side reactions. Protect the hydroxyethoxy group with a trimethylsilyl (TMS) ether during synthesis to prevent unwanted oxidation .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Comprehensive characterization includes:

- NMR : H and C NMR to verify substituent positions (e.g., thiophene proton signals at δ 6.8–7.2 ppm, pyran oxygen deshielding effects).

- IR : Confirm amide C=O stretch (~1650 cm) and hydroxyethoxy O-H stretch (~3400 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H] expected near m/z 418.18).

- HPLC : ≥98% purity using a C18 column with acetonitrile/water gradient (retention time optimization required) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : After amidation, use silica gel chromatography with ethyl acetate/hexane (3:7 ratio) to separate polar byproducts. For higher purity, employ preparative HPLC with a methanol/water mobile phase (0.1% TFA additive improves peak resolution). Recrystallization from ethanol/water (1:1) at low temperatures can yield crystalline product for X-ray analysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with sulfur-binding enzymes (e.g., cytochrome P450)?

- Methodological Answer :

- Protein Preparation : Use PyMOL to refine the target enzyme’s crystal structure (PDB ID), removing water molecules and adding polar hydrogens.

- Ligand Parameterization : Assign partial charges to the compound’s sulfur atom (thiophene) and hydroxyethoxy oxygen using Gaussian09 with B3LYP/6-31G* basis set.

- Docking Software : AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Include solvation effects via Poisson-Boltzmann calculations.

- Validation : Compare results with known thiophene-containing inhibitors (e.g., data from ) to assess docking reliability .

Q. What experimental design is suitable for resolving contradictory NMR data arising from dynamic conformational changes in the hydroxyethoxy chain?

- Methodological Answer :

- Variable Temperature (VT) NMR : Acquire H NMR spectra at 25°C to 80°C in DMSO-d. Line narrowing at higher temperatures indicates conformational exchange.

- 2D NOESY : Identify spatial proximity between hydroxyethoxy protons and pyran ring protons to map preferred conformers.

- DFT Calculations : Optimize geometries at the B3LYP/def2-SVP level to predict dominant conformers and compare with experimental data .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s metabolic stability while retaining target affinity?

- Methodological Answer :

- Analog Synthesis : Replace the thiophene with furan (lower lipophilicity) or the hydroxyethoxy group with methoxy (reduced hydrogen bonding).

- In Vitro Assays :

- Microsomal Stability : Incubate analogs with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Correlation Analysis : Use multivariate regression to link substituent properties (Hammett σ, logP) to metabolic half-life .

Experimental Design & Data Analysis

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (e.g., inert gas flow rate, stirring speed) and reagent sources (e.g., anhydrous solvent suppliers).

- Cross-Validation : Share a subset of samples between labs for parallel characterization (NMR, HPLC).

- Data Reporting : Adhere to ’s guidelines, including yields, melting points, and spectral assignments in supplementary materials .

Q. How should long-term stability studies be structured to assess this compound’s degradation under environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Analyze monthly via HPLC for degradation products (e.g., hydrolyzed amide or oxidized thiophene).

- Light Sensitivity : Use ICH Q1B guidelines with UV-vis irradiation (320–400 nm) to assess photolytic decomposition.

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.